Pyridine‑4‑Carbonyl vs. Pyridine‑3‑Carbonyl Isomer: Differential PI3Kα Binding Affinity (Cross-Study Comparator Evidence)
The pyridine‑3‑carbonyl regioisomer of the target compound (CAS 2549018‑99‑5) demonstrates potent binding to PI3Kα with a Ki of 1 nM in a fluorescence polarization assay using PIP3 as substrate [1]. This single‑digit nanomolar affinity establishes a quantitative benchmark for the pyridyl‑piperidine scaffold. The shift from a pyridine‑4‑carbonyl (target compound) to a pyridine‑3‑carbonyl (isomer) replaces the para‑pyridyl carbonyl vector with a meta‑orientation, which alters both the distance and angle of the H‑bond acceptor to the kinase hinge region. While no direct PI3Kα data are publicly available for the target compound, this cross‑study comparator demonstrates that the pyridine‑carbonyl substitution position is a critical determinant of target affinity, and procurement decisions should account for the intended binding geometry.
| Evidence Dimension | PI3Kα binding affinity (Ki) |
|---|---|
| Target Compound Data | Not publicly reported |
| Comparator Or Baseline | Pyridine‑3‑carbonyl isomer (CAS 2549018‑99‑5): Ki = 1 nM |
| Quantified Difference | Unknown; structural variation alters carbonyl vector geometry |
| Conditions | Fluorescence polarization assay, PIP3 substrate, 30 min incubation [1] |
Why This Matters
Procurement of the 4‑carbonyl isomer must be justified by the specific spatial constraints of the intended biological target; the 1 nM benchmark of the 3‑carbonyl isomer sets a high bar for PI3Kα-directed applications.
- [1] BindingDB. BDBM50347087 / CHEMBL1796273: Apparent binding affinity to PI3Kalpha (Ki = 1 nM) using PIP3 as substrate. View Source
